1-(4-{[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one
Description
Propriétés
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-5-8-19(14-17(16)2)21-11-12-22-26-28(24(31)29(22)25-21)15-18-6-9-20(10-7-18)27-13-3-4-23(27)30/h5-12,14H,3-4,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQXIMPHEKPKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The compound, also known as F3406-5447 or VU0623351-1, is a novel small-molecule arenavirus inhibitor. It exhibits strong anti-Lassa mammarenavirus (LASV) activity. The primary target of this compound is the LASV glycoprotein GP2.
Mode of Action
F3406-5447 inhibits LASV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LASV glycoprotein GP2. This interaction blocks the entry of the virus into the host cell, thereby preventing the virus from replicating and spreading.
Biochemical Pathways
The compound affects the viral entry pathway. By inhibiting the LASV glycoprotein GP2, it prevents the virus from entering the host cell and replicating. This action disrupts the life cycle of the virus, reducing its ability to infect new cells and spread throughout the body.
Pharmacokinetics
The pharmacokinetics of similar triazole compounds suggest that they are readily capable of binding in the biological system with a variety of enzymes and receptors. More research is needed to determine the specific absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of LASV entry into host cells. This prevents the virus from replicating and spreading, which can help to control the infection and reduce the severity of the disease.
Action Environment
The efficacy and stability of F3406-5447 or VU0623351-1 can be influenced by various environmental factors. These may include the pH of the endosome compartment, as the compound’s mechanism of action involves interfering with pH-dependent fusion
Activité Biologique
The compound 1-(4-{[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Pyrrolidin-2-one
- Substituents :
- Triazolo[4,3-b]pyridazine moiety
- 3,4-dimethylphenyl group
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including anticonvulsant , antiproliferative , and anti-inflammatory effects. The following sections detail these activities based on case studies and research findings.
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of triazole derivatives. For instance:
- A study demonstrated that compounds similar to the target molecule showed significant protection against seizures induced by pentylenetetrazole (PTZ) in animal models. The effectiveness was measured through seizure latency and protective indices (PI) .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Compound A | 23.4 | 25.6 |
| Compound B | 39.4 | 31.6 |
| Target Compound | TBD | TBD |
Antiproliferative Activity
The compound's antiproliferative effects were assessed against various cancer cell lines:
- It was found to inhibit growth in several human cancer cell lines, notably HT29 (colon cancer) and Jurkat (T-cell leukemia), suggesting potential as an anticancer agent .
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| HT29 | TBD | TBD |
| Jurkat | TBD | TBD |
The biological activity of the compound is hypothesized to involve:
- Inhibition of Cell Proliferation : The presence of the triazole ring may enhance interaction with cellular targets involved in cell cycle regulation.
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to affect GABAergic and glutamatergic systems, contributing to their anticonvulsant effects .
Case Studies
- Study on Anticonvulsant Properties : In a controlled experiment with mice, the compound exhibited significant seizure protection compared to control groups. The study highlighted the importance of structural components in enhancing efficacy .
- Antiproliferative Research : A multi-cell line study indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathways, further supporting its potential as an anticancer drug .
Applications De Recherche Scientifique
Structural Formula
Key Functional Groups:
- Triazole
- Pyridazine
- Pyrrolidinone
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.
Antitumor Activity
Research indicates that derivatives of triazolopyridazine compounds exhibit significant antitumor properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazolopyridazine derivatives significantly inhibited the growth of breast cancer cells in vitro by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit antibacterial and antifungal effects.
Case Study:
In vitro studies have shown that triazolo derivatives possess activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involves interference with bacterial cell wall synthesis .
Neurological Research
There is emerging interest in the neuroprotective effects of triazolo derivatives. Preliminary studies suggest that these compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems.
Case Study:
Research highlighted in Neuroscience Letters indicated that certain triazolopyridazines could enhance cognitive function in animal models of Alzheimer’s disease by inhibiting acetylcholinesterase activity .
Bioavailability and Formulation
Due to its complex structure, formulating this compound for clinical use presents challenges related to solubility and bioavailability. Strategies such as prodrug formulation or nanoparticle delivery systems are being explored to enhance its therapeutic efficacy .
Comparative Data Table
Comparaison Avec Des Composés Similaires
Structural Analogs with Triazolo[4,3-b]pyridazinone Cores
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Pyrrolidin-2-one vs. Piperazine: The target compound’s pyrrolidin-2-one group (polar lactam) contrasts with piperazine derivatives in and . Piperazines are known for modulating pharmacokinetics (e.g., solubility, CNS penetration), whereas pyrrolidin-2-one may reduce cytotoxicity by avoiding charged intermediates.
- 3,4-Dimethylphenyl vs. Nitrobenzylideneamino: The dimethylphenyl group in the target compound promotes hydrophobic interactions, while the nitrobenzylideneamino group in enhances electron-withdrawing effects, critical for antitumor activity.
Méthodes De Préparation
Hydrazine Cyclization with Pyridazine Derivatives
Pyridazine-3(2H)-one is reacted with 3,4-dimethylphenylhydrazine in acetic acid under reflux to form the hydrazone intermediate. Subsequent treatment with nitrous acid (HONO) induces cyclization to yield 6-(3,4-dimethylphenyl)-2H,3H-triazolo[4,3-b]pyridazin-3-one .
Key Reaction Conditions :
-
Temperature: 80–100°C
-
Solvent: Glacial acetic acid
-
Yield: 68–72%
Alternative Route via Diazotization
An alternative approach involves diazotization of 3-amino-6-(3,4-dimethylphenyl)pyridazine with sodium nitrite in HCl, followed by intramolecular cyclization in the presence of copper(I) iodide to form the triazole ring.
Optimization Data :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | DMF |
| Reaction Time | 12 h |
| Yield | 65% |
Synthesis of the Pyrrolidin-2-one-Linked Phenyl Moiety
The pyrrolidinone-phenyl segment is prepared via cyclopropane ring-opening strategies:
Donor–Acceptor Cyclopropane Methodology
A donor–acceptor cyclopropane bearing a phenyl group is reacted with aniline in the presence of Ni(ClO₄)₂ (20 mol%) to form a linear intermediate, which undergoes acid-catalyzed cyclization (acetic acid, toluene, reflux) to yield 1-(4-(hydroxymethyl)phenyl)pyrrolidin-2-one .
Critical Steps :
-
Cyclopropane Activation :
-
Cyclopropane derivative: 1-nitro-2-phenylcyclopropane-1-carboxylate
-
Amine: Aniline (2 equiv)
-
Lewis Acid: Ni(ClO₄)₂ (20 mol%)
-
Yield: 90% (intermediate)
-
-
Cyclization :
-
Conditions: Acetic acid (2 equiv), toluene, reflux, 6 h
-
Yield: 85%
-
Bromination of the Hydroxymethyl Group
The hydroxymethyl group is converted to a bromomethyl derivative using PBr₃ in dichloromethane:
Reaction Data :
-
Temperature: 0°C → room temperature
-
Yield: 92%
-
Purity (HPLC): >98%
Coupling of the Two Fragments
The final step involves alkylation of the triazolopyridazinone with the bromomethyl-pyrrolidinone derivative:
Nucleophilic Substitution
A mixture of 6-(3,4-dimethylphenyl)-2H,3H-triazolo[4,3-b]pyridazin-3-one (1 equiv) and 1-(4-(bromomethyl)phenyl)pyrrolidin-2-one (1.2 equiv) is reacted in DMF with K₂CO₃ (2 equiv) at 60°C for 24 h.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Yield | 75% |
Microwave-Assisted Coupling
Microwave irradiation (150 W, 120°C, 30 min) enhances reaction efficiency, achieving a yield of 82% with reduced side product formation.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Hydrazine Cyclization | 72 | 24 | Moderate | High |
| Diazotization | 65 | 36 | Low | Moderate |
| Microwave Coupling | 82 | 0.5 | High | High |
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation : Use of Cu(I) catalysts improves regioselectivity for 1,2,4-triazole isomers.
-
Steric Hindrance : Electron-deficient aryl groups on pyridazine require higher temperatures (e.g., 100°C) for efficient coupling.
Industrial Applications and Patents
The compound is protected under patent EP2308867A2, which claims derivatives of 2-oxo-1-pyrrolidine linked to heterocycles for use as kinase inhibitors. Key claims include:
-
Broad coverage of triazolopyridazine-pyrrolidinone conjugates.
-
Therapeutic applications in oncology and inflammatory diseases.
Q & A
Q. What are the key structural motifs in this compound, and how do they influence potential biological activity?
The compound features a triazolo-pyridazine core linked to a pyrrolidin-2-one moiety via a benzyl group. The triazolo-pyridazine scaffold is associated with antitumor and antimicrobial activities in analogs (e.g., 3-ethyl-6-methyl-[1,2,3]triazolo[4,5-d]pyrimidine) . The 3,4-dimethylphenyl substituent may enhance lipophilicity, potentially improving membrane permeability. Researchers should compare bioactivity data of structurally similar compounds (e.g., triazolo-pyridazine derivatives in and ) to identify critical pharmacophores.
Q. What synthetic strategies are effective for constructing the triazolo-pyridazine core?
The triazolo-pyridazine ring can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, highlights multi-step protocols involving [3+2] cycloaddition for triazole formation, followed by pyridazine ring closure using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). Key reagents include arylboronic acids and Pd(PPh₃)₄ in deoxygenated DMF/water mixtures .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., lactam carbonyl in pyrrolidin-2-one at ~175 ppm).
- HRMS : Validates molecular weight (e.g., C₂₅H₂₂N₆O₂ requires exact mass 438.18).
- HPLC : Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm).
- IR : Confirms carbonyl stretches (e.g., 1680–1700 cm⁻¹ for lactam and triazolo-pyridazine carbonyls) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic effects.
- Bioisosteric Replacement : Replace pyrrolidin-2-one with piperidin-2-one to assess metabolic stability.
- Assay Design : Test analogs in kinase inhibition assays (e.g., EGFR, BRAF) and cytotoxicity screens (e.g., NCI-60 panel) to correlate structural changes with activity .
Q. How can contradictions in reported biological activity data for triazolo-pyridazine derivatives be resolved?
- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).
- Purity Verification : Reanalyze disputed compounds via HPLC and NMR to rule out impurities.
- Mechanistic Studies : Employ target engagement assays (e.g., thermal shift assays for protein binding) to confirm on-target effects .
Q. What computational methods predict solubility and pharmacokinetic properties?
- QSPR Models : Use descriptors like logP (calculated ~3.2) and topological polar surface area (TPSA ~75 Ų) to estimate aqueous solubility.
- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO/water mixtures) to guide formulation.
- ADMET Prediction : Tools like SwissADME assess bioavailability (%F = ~45–60%) and CYP450 metabolism risks .
Q. How can reaction conditions be optimized for the final coupling step in synthesis?
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency.
- Solvent Optimization : Compare DMF (high polarity) vs. THF (lower boiling point) for yield and side reactions.
- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition .
Q. What challenges arise in scaling up synthesis from milligram to gram quantities?
- Exothermic Reactions : Use flow chemistry for safer heat dissipation during cyclization.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Intermediate Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation-prone intermediates .
Q. How does the pyrrolidin-2-one moiety influence metabolic stability?
- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).
- Deuterium Labeling : Replace α-hydrogens with deuterium in the lactam ring to slow oxidative metabolism.
- Metabolite ID : Use LC-MS/MS to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What in vitro models are suitable for preliminary antitumor evaluation?
- Cell Panels : Screen against kinase-driven lines (e.g., HCT-116 for KRAS mutations).
- Mechanistic Profiling : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).
- Synergy Studies : Combine with standard chemotherapeutics (e.g., cisplatin) to identify additive effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
